Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate
Brand Name: Vulcanchem
CAS No.: 1838-39-7
VCID: VC21205030
InChI: InChI=1S/C12H21NO4/c1-3-16-11(14)9-13-7-5-10(6-8-13)12(15)17-4-2/h10H,3-9H2,1-2H3
SMILES: CCOC(=O)CN1CCC(CC1)C(=O)OCC
Molecular Formula: C12H21NO4
Molecular Weight: 243.3 g/mol

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

CAS No.: 1838-39-7

Cat. No.: VC21205030

Molecular Formula: C12H21NO4

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate - 1838-39-7

Specification

CAS No. 1838-39-7
Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
IUPAC Name ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C12H21NO4/c1-3-16-11(14)9-13-7-5-10(6-8-13)12(15)17-4-2/h10H,3-9H2,1-2H3
Standard InChI Key OBXXSRPAQLOXJN-UHFFFAOYSA-N
SMILES CCOC(=O)CN1CCC(CC1)C(=O)OCC
Canonical SMILES CCOC(=O)CN1CCC(CC1)C(=O)OCC

Introduction

Chemical Identity and Nomenclature

Basic Information

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate is identified by the CAS Registry Number 1838-39-7 . Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.3 g/mol . This compound is also registered under EINECS (European Inventory of Existing Commercial Chemical Substances) as 217-412-3 .

Synonyms

The compound is known by several synonyms in scientific literature, including:

  • Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate

  • 1-Carbethoxymethyl-4-carbethoxypiperidine

  • Ethyl 1-ethoxycarbonylmethyl-iso-nipecotate

  • 4-[Ethoxycarbonyl]-1-piperidineacetic acid ethyl ester

  • PIPERIDINE-1,4-DICARBOXYLIC ACID DIETHYL ESTER

Physical and Chemical Properties

Physical State and Appearance

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate typically appears as a colorless to pale yellow liquid or solid, depending on its purity and form .

Physicochemical Properties

The compound possesses specific physicochemical characteristics that are relevant to its handling and applications, as detailed in Table 1.

Table 1: Physicochemical Properties of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

PropertyValueReference
Boiling Point101-103 °C
Density1.057 g/cm³ (at 15 °C)
Flash Point141 °C
Vapor Pressure0.000637 mmHg at 25 °C
Refractive Index1.466
pKa6.35 ± 0.10 (Predicted)

Structural Characteristics

The compound features a piperidine ring with an ethoxycarbonyl group at the 4-position and an acetate moiety at the 1-position. The nitrogen atom in the piperidine ring serves as a key functional site for chemical reactions .

Structural Identification and Characterization

Spectroscopic Data

Spectroscopic methods are essential for confirming the identity and purity of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate. While comprehensive spectral data is limited in the available literature, the compound can be characterized using standard analytical techniques including NMR, IR, and mass spectrometry.

Chemical Identifiers

Various chemical identifiers are used to uniquely represent this compound in databases and literature, as shown in Table 2.

Table 2: Chemical Identifiers for Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate

Identifier TypeValueReference
InChIInChI=1S/C12H21NO4/c1-3-16-11(14)9-13-7-5-10(6-8-13)12(15)17-4-2/h10H,3-9H2,1-2H3
InChIKeyOBXXSRPAQLOXJN-UHFFFAOYSA-N
SMILESO=C(OCC)CN1CCC(C(=O)OCC)CC1

Biological Activity and Mechanism of Action

Pharmacological Classification

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate belongs to the group of alkylating agents and demonstrates significant nucleophilic properties.

Cellular Effects

Research indicates that the compound influences various cellular processes through:

  • Modulation of enzyme activities

  • Interaction with cellular signaling pathways

  • Alteration of gene expression patterns

Molecular Mechanisms

The compound exhibits strong alkylation activity towards alkanes and alkenes, acting as an efficient nucleophile. These interactions can lead to modifications in biomolecular structures and functions, potentially affecting various biological pathways.

Research Applications

Medicinal Chemistry Applications

Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate serves as a valuable intermediate in medicinal chemistry, particularly in the development of:

  • Quinuclidine derivatives with therapeutic potential

  • Compounds targeting various receptor systems

  • Potential pharmacological agents with diverse biological activities

Organic Synthesis

The compound finds application as a building block in organic synthesis due to its functionality and reactivity. It serves as a precursor for:

  • Complex pharmaceutical intermediates

  • Agrochemical components

  • Specialty chemicals with diverse applications

Research in Anticancer Drug Development

Derivatives of this compound have been investigated for potential anticancer activities. A notable example includes research on pyrrolo[1,2-a]quinoxaline derivatives that incorporate similar structural elements, which have demonstrated antiproliferative effects against various leukemia cell lines .

Comparative Analysis with Related Compounds

Structural Analogues

Several structural analogues of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate have been studied, including:

  • Ethyl 4-hydroxypiperidine-1-carboxylate (CAS: 65214-82-6)

  • Other disubstituted piperidine derivatives

Structure-Activity Relationships

The biological activity of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate and its derivatives is influenced by:

  • The nature and position of substituents on the piperidine ring

  • The length and type of linkers between functional groups

  • The presence of additional reactive centers or hydrogen-bonding moieties

ManufacturerProduct DescriptionPackagingPrice (USD)Reference
TRCEthyl 1-(2-Ethoxy-2-oxoethyl)-4-piperidinecarboxylate100 mg$40
TRCEthyl 1-(2-Ethoxy-2-oxoethyl)-4-piperidinecarboxylate500 mg$160
Matrix ScientificEthyl 1-ethoxycarbonylmethyl-iso-nipecotate 95+%1 g$246
Matrix ScientificEthyl 1-ethoxycarbonylmethyl-iso-nipecotate 95+%5 g$962

Current Research and Future Perspectives

Recent Research Findings

Recent investigations have explored the potential applications of Ethyl 4-(ethoxycarbonyl)piperidine-1-acetate and related compounds in various therapeutic areas:

  • Development of tricyclic piperidine compounds with potential applications in treating conditions like lung fibrosis, pulmonary hypertension, asthma, osteoporosis, ulcerative colitis, and irritable bowel syndrome

  • Studies on structurally related pyrrolo[1,2-a]quinoxaline derivatives that have shown promising antiproliferative effects against leukemia cell lines, including Jurkat, U266, K562, U937, and HL60

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